triostin
描述
属性
CAS 编号 |
12795-78-7 |
|---|---|
分子式 |
H3N5 |
同义词 |
triostin |
产品来源 |
United States |
Biosynthesis and Genetic Pathways of Triostin
Microbial Producers: Streptomyces triostinicus and Related Strains
The primary producer of triostin A is the actinomycete Streptomyces triostinicus. uniprot.orgnih.gov This bacterium is known to produce this compound A as its major secondary metabolite. nih.gov Interestingly, research has revealed that S. triostinicus is also capable of producing a small quantity of echinomycin (B1671085), a related quinomycin (B1172624) antibiotic. nih.gov This discovery suggests a shared or closely related biosynthetic pathway between these two compounds within this organism. The production of this compound and its analogs is not limited to its native producer; engineered Escherichia coli has been successfully used as a heterologous host for the production of this compound A, demonstrating the potential for biotechnological applications. nih.gov Furthermore, studies involving the supplementation of cultures of S. triostinicus with various aromatic carboxylic acids have led to the creation of novel this compound derivatives, highlighting the flexibility of its biosynthetic machinery. asm.org The quinoxaline (B1680401) chromophores, a key feature of triostins, are derived from tryptophan. nih.gov
Characterization of this compound Biosynthetic Gene Clusters
The genetic instructions for this compound biosynthesis are encoded within a dedicated biosynthetic gene cluster (BGC). The complete sequencing of the this compound A BGC from S. triostinicus has provided significant insights into its assembly. nih.gov The cluster spans approximately 36 kilobases and contains open reading frames (ORFs) that code for the necessary enzymes. nih.gov A key finding from the sequencing of the this compound BGC was the presence of an ORF with homology to ecm18, a gene encoding a thioacetal-forming enzyme. This enzyme is responsible for the bioconversion of this compound A to echinomycin, explaining the trace production of echinomycin in S. triostinicus. nih.gov The this compound BGC shows a high degree of similarity to the gene clusters of other bisintercalator compounds like echinomycin and SW-163, suggesting a common evolutionary origin and modular nature of these pathways. mdpi.com The organization of the genes within these clusters is highly conserved. plos.org
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Homologs
| Gene in this compound Cluster (trs) | Homologous Gene in Echinomycin Cluster (ecm/qui) | Proposed Function |
|---|---|---|
| trsR | ecm13/qui18 | L-tryptophan loading onto NRPS |
| trsO | ecm4/qui12 | Oxidative rearrangement of β-hydroxykynurenine |
| trsP | ecm3/qui13 | Oxidation of secondary alcohol |
| trsA | qui16 | Adenylation of quinoxaline-2-carboxylic acid |
| trsI | qui6 | Nonribosomal Peptide Synthetase (NRPS) module |
| trsJ | qui7 | Nonribosomal Peptide Synthetase (NRPS) module |
| trsN | ecm17 | FAD-dependent oxidoreductase for disulfide bridge formation |
Precursor Molecules and Enzymatic Pathways
The biosynthesis of this compound is a multi-step process involving specific precursor molecules and a cascade of enzymatic reactions. The peptide backbone is assembled from the amino acids L-serine, L-alanine, L-cysteine, and L-valine. The distinctive quinoxaline chromophores are synthesized from L-tryptophan. nih.govmdpi.com
Role of Nonribosomal Peptide Synthetases (NRPS)
The core peptide structure of this compound is assembled by Nonribosomal Peptide Synthetases (NRPSs). researchgate.net These large, modular enzymes function as an assembly line to sequentially link the constituent amino acids. nih.gov The this compound BGC contains two key NRPS genes, trsI and trsJ, which are homologous to qui6 and qui7 in the echinomycin gene cluster. plos.org These NRPSs are composed of multiple domains that each perform a specific function in the peptide synthesis. nih.gov The modular nature of NRPSs allows for the combinatorial biosynthesis of new peptide analogs. mdpi.com
Involvement of Specific Adenylation (A) and Peptidyl Carrier Protein (PCP) Domains
Within each NRPS module, the adenylation (A) domain is responsible for selecting and activating a specific amino acid as an aminoacyl adenylate. mdpi.com This activated amino acid is then transferred to the peptidyl carrier protein (PCP) domain, also known as the thiolation (T) domain. core.ac.uknih.gov The PCP domain contains a phosphopantetheine prosthetic group that covalently binds the growing peptide chain as a thioester. nih.govnih.gov In the this compound pathway, the trsA gene encodes an adenylation domain that specifically activates quinoxaline-2-carboxylic acid (QXC), the chromophore precursor. uniprot.org This activated QXC is then loaded onto a carrier protein to initiate the peptide assembly.
Disulfide Bridge Formation Enzymology (e.g., Ecm17)
A defining characteristic of the this compound structure is the disulfide bridge that cross-links the two peptide chains. The formation of this bond is an oxidative process catalyzed by specific enzymes. frontiersin.orgcreative-proteomics.com In the biosynthesis of this compound and related compounds, a FAD-dependent oxidoreductase is responsible for this reaction. researchgate.net The gene trsN, a homolog of ecm17, is proposed to encode the oxidoreductase that forms the disulfide bridge in this compound A. researchgate.net This enzymatic step is crucial for establishing the rigid, bicyclic scaffold of the molecule. researchgate.net
Quinoxaline Chromophore Biosynthesis
The biosynthesis of the quinoxaline-2-carboxylic acid (QXC) chromophore begins with the amino acid L-tryptophan. mdpi.com This precursor is first loaded onto a monomodular NRPS protein encoded by trsR (homologous to ecm13 and qui18). mdpi.complos.org The pathway then involves a series of enzymatic modifications. An oxidative rearrangement of an intermediate, β-hydroxykynurenine, is catalyzed by the enzyme encoded by trsO (homologous to ecm4 and qui12). mdpi.com This is followed by the oxidation of the resulting secondary alcohol by the product of the trsP gene (homologous to ecm3 and qui13). mdpi.com A final cyclization and spontaneous aromatization yield the QXC chromophore, which is then incorporated as the starting unit for the NRPS assembly line. mdpi.com
Heterologous Expression and Metabolic Engineering for this compound Production and Analog Synthesis
The production of this compound and its analogs has been significantly advanced through heterologous expression and metabolic engineering, primarily utilizing Escherichia coli as a host organism. nih.govnih.gov This approach overcomes challenges associated with the slow growth and complex genetics of the native producing organisms, typically from the genus Streptomyces. nih.govfrontiersin.org The use of E. coli provides a robust and genetically tractable platform for both the de novo production of natural products and the rational engineering of their biosynthetic pathways. nih.govnih.govresearchgate.net
Researchers have successfully demonstrated the de novo biosynthesis of this compound A in E. coli by introducing the entire biosynthetic gene cluster. nih.govnih.gov For instance, the fifteen genes responsible for echinomycin biosynthesis, which can be modified to produce this compound A, were cloned from Streptomyces lasaliensis and expressed in E. coli across multiple plasmids. nih.govnih.gov This foundational work established a versatile system for producing quinomycin antibiotics. figshare.com
Metabolic engineering strategies have been employed to significantly boost production yields. A key breakthrough was the discovery that supplementing the E. coli culture with exogenous quinoxaline-2-carboxylic acid (QXC), the chromophore precursor for this compound, dramatically increased the final titer. nih.gov This precursor-directed biosynthesis approach led to a more than 20-fold increase in this compound A production, reaching levels of 13 mg/L in small-scale cultures. nih.gov In contrast, de novo production without QXC supplementation in high-density fermentations yielded only modest amounts. nih.gov
The flexibility of the E. coli-based system has also been harnessed for the synthesis of novel this compound analogs. By rationally engineering the non-ribosomal peptide synthetase (NRPS) enzymes, new compounds with altered structures and potentially improved biological activities can be created. nih.govresearchgate.net A notable example is the production of TANDEM (des-N-tetramethyl this compound A), a synthetic analog of this compound A. nih.govresearchgate.net This was achieved by inactivating the methyltransferase (M) domain of the echinomycin NRPS through site-specific mutagenesis within the plasmid-borne pathway expressed in E. coli. researchgate.net This successful engineering demonstrates the amenability of the biosynthetic machinery to targeted modifications for creating "unnatural" natural products. researchgate.netfigshare.com
Table 1: Examples of Heterologous Production and Engineering for this compound and Analogs
| Product | Host Organism | Engineering Strategy | Key Findings | Reference(s) |
| This compound A | Escherichia coli | Heterologous expression of the S. lasaliensis gene cluster. | Successful de novo biosynthesis of this compound A in a heterologous host. | nih.govnih.gov |
| This compound A | Escherichia coli | Precursor-directed biosynthesis with exogenous QXC. | Production increased over 20-fold to 13 mg/L. | nih.gov |
| TANDEM (des-N-tetramethyl this compound A) | Escherichia coli | Rational engineering of the echinomycin biosynthetic pathway (inactivation of the NRPS methyltransferase domain). | First in vivo total synthesis of an unnatural this compound analog. | nih.govresearchgate.net |
Biosynthetic Relationship to Related Quinoxaline Antibiotics (e.g., Echinomycin)
This compound A shares a close and direct biosynthetic relationship with echinomycin, another prominent member of the quinomycin family of antibiotics. mdpi.complos.org Structurally, both compounds feature a cyclic depsipeptide core symmetrically appended with two quinoxaline-2-carboxylic acid (QXC) chromophores. nih.govplos.org The fundamental difference lies in the nature of the cross-bridge connecting the two peptide chains. This compound A possesses a disulfide bridge, whereas echinomycin has a more complex thioacetal bridge. mdpi.com
Genetic and biochemical evidence confirms that this compound A is the direct biosynthetic precursor to echinomycin. rsc.orgnih.gov The conversion is a post-assembly tailoring step mediated by a single enzyme. mdpi.comresearchgate.net Sequencing of the echinomycin biosynthetic gene cluster (ecm) revealed the gene ecm18, which encodes a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.gov This enzyme is responsible for catalyzing the formation of the thioacetal bond from the disulfide bridge present in this compound A. mdpi.comresearchgate.net Consequently, deleting the ecm18 gene in an echinomycin-producing strain results in the accumulation of this compound A. researchgate.net
Further reinforcing this relationship, the entire this compound A biosynthetic gene cluster (trs) from Streptomyces triostinicus was sequenced and found to be highly homologous to the echinomycin cluster. nih.gov Surprisingly, a homolog of the thioacetal-forming enzyme gene, ecm18, was also discovered within the this compound cluster. nih.gov This finding explains the observation that S. triostinicus, while primarily producing this compound A, also generates trace amounts of echinomycin. nih.gov
The high degree of sequence identity between the gene clusters points to a common evolutionary origin. mdpi.comnih.gov The non-ribosomal peptide synthetase (NRPS) modules show significant similarity; for example, TrsI and Ecm7 share 79% identity and 86% similarity, while TrsJ and Ecm6 share 74% identity and 81% similarity. mdpi.com This homology extends to the enzymes involved in the synthesis of the QXC chromophore. plos.orgnih.gov The modular nature and conserved genetics of these pathways highlight their potential for combinatorial biosynthesis, where components from different clusters can be swapped to create novel hybrid antibiotics. figshare.commdpi.com
Table 2: Comparison of Homologous Genes in this compound and Echinomycin Biosynthesis
| Function | This compound Gene (S. triostinicus) | Echinomycin Gene (S. lasaliensis) | Sequence Identity/Similarity | Description | Reference(s) |
| NRPS Module | TrsI | Ecm7 | 79% / 86% | Non-ribosomal peptide synthetase responsible for incorporating specific amino acids. | mdpi.com |
| NRPS Module | TrsJ | Ecm6 | 74% / 81% | Non-ribosomal peptide synthetase responsible for incorporating specific amino acids. | mdpi.com |
| Thioacetal Formation | ecm18 homolog | ecm18 | High | SAM-dependent methyltransferase that converts this compound A's disulfide bridge to echinomycin's thioacetal bridge. | mdpi.comnih.gov |
| QXC Biosynthesis | TrsA | EcmA | High | Adenylation domain for activating the QXC precursor. | nih.gov |
Molecular Mechanism of Action on Nucleic Acids
Principles of DNA Bisintercalation by Triostin
The defining characteristic of this compound's interaction with DNA is bisintercalation, where the two quinoxaline (B1680401) chromophores insert themselves into the DNA double helix, sandwiching two base pairs between them. soton.ac.uk This bifunctional intercalation is made possible by the rigid, disulfide-bridged cyclopeptide scaffold which preorganizes the two quinoxaline moieties at a distance of approximately 10.5 Å, facilitating the spanning of a dinucleotide step. nih.gov This process is distinct from mono-intercalators and results in a more significant alteration of the DNA structure. The interaction is primarily stabilized by a multitude of van der Waals contacts between the peptide portion of this compound and the nucleic acid. nih.gov
| Feature of Bisintercalation | Description |
| Mechanism | Simultaneous insertion of two planar quinoxaline rings between DNA base pairs. annualreviews.orgsoton.ac.uk |
| Positioning | The cyclic depsipeptide backbone is positioned in the minor groove of the DNA. soton.ac.uknih.gov |
| Driving Force | The rigid peptide scaffold preorganizes the quinoxaline rings for entropically favored bisintercalation. nih.gov |
| Stabilization | The complex is largely stabilized by extensive van der Waals contacts. nih.gov |
Once the quinoxaline rings are intercalated, the cyclic peptide backbone of this compound settles into the minor groove of the DNA. soton.ac.uknih.gov The specificity of this binding is dictated by direct interactions between the amino acid residues of this compound and the edges of the base pairs in the groove. A crucial interaction involves hydrogen bonds formed between the alanine (B10760859) residues of this compound and guanine (B1146940) bases on the DNA. nih.govcapes.gov.br Specifically, the Ala NH groups form hydrogen bonds with the N3 atoms of guanine, and the Ala CO oxygens form hydrogen bonds with the 2-amino protons of guanine. researchgate.net These hydrogen bonds are a primary determinant of the sequence selectivity observed in this compound A binding. nih.govrsc.org The valine residues also contribute to binding through van der Waals interactions with the deoxyribose sugars. soton.ac.uk
A significant consequence of bisintercalation by this compound is the unwinding of the DNA double helix. nih.govmdpi.com The insertion of the two bulky quinoxaline rings forces the adjacent base pairs apart, causing a local unwinding of the helix at the binding site. mdpi.com Studies have shown that triostins unwind closed circular duplex DNA by an angle almost twice that of the classic mono-intercalator ethidium. nih.gov This substantial unwinding, coupled with an extension of the DNA helix, is a hallmark of bifunctional intercalating agents. nih.gov The central base pairs at the binding site are notably underwound. researchgate.net This distortion of the DNA's natural structure is a key aspect of how this compound inhibits processes like transcription and replication. oup.comkaust.edu.sa
Minor Groove Binding Specificity
Sequence Selectivity in this compound-DNA Interactions
This compound A demonstrates a marked preference for binding to specific DNA sequences, a feature governed by the interplay of hydrogen bonding and steric interactions in the minor groove. annualreviews.orgportlandpress.com
Extensive research, including footprinting studies, has established that this compound A binds with high specificity to sequences containing a 5'-CpG-3' dinucleotide step. annualreviews.orgsoton.ac.ukportlandpress.com The two quinoxaline rings of the antibiotic sandwich the CpG step. soton.ac.ukcapes.gov.br The origin of this selectivity is largely attributed to the hydrogen bonds formed between the alanine residues of the this compound peptide and the two guanine bases of the CpG site. rsc.orguah.es The 2-amino group of guanine, which acts as a hydrogen bond donor in the minor groove, is a critical recognition element for this compound A. nih.govportlandpress.com This interaction is so fundamental that its analogue, TANDEM, which lacks the N-methyl groups and cannot form these specific hydrogen bonds as effectively, exhibits a preference for TpA sites instead. annualreviews.orgportlandpress.com
While showing a strong preference for CpG sites, the binding affinity of this compound A is also influenced by the surrounding nucleotide sequence. rsc.orgplos.org Early studies revealed that this compound A binds more effectively to poly(dA-dT) than to poly(dG-dC), which was a different pattern compared to the related quinomycin (B1172624) antibiotics. nih.gov The natural binding sites often consist of a central CpG core flanked by A-T base pairs. rsc.org The preference for CpG is primarily driven by hydrogen bonding, whereas interactions with flanking sequences may involve van der Waals forces and the recognition of specific DNA conformations. annualreviews.orgnih.gov The ability of the DNA to adopt a particular conformation to accommodate the drug, an "induced fit" model, may also play a role in the sequence specificity. annualreviews.org
| Antibiotic | Preferred Dinucleotide | Key Determinant | Flanking Preference |
| This compound A | 5'-CpG-3' annualreviews.orgportlandpress.com | Hydrogen bonds from alanine residues to guanine 2-amino groups. nih.govrsc.org | A-T base pairs. rsc.org |
| TANDEM | 5'-TpA-3' annualreviews.orgportlandpress.com | Steric and/or hydrophobic interactions; lacks key H-bonds of this compound A. nih.gov | A-T base pairs. soton.ac.uk |
Preferential Binding to Specific Dinucleotides (e.g., CpG)
Conformational Changes in DNA Induced by this compound Binding
The binding of this compound A induces significant and complex conformational changes in the DNA double helix beyond simple unwinding. psu.eduoup.com Upon complex formation, the DNA structure is considerably distorted to accommodate the bulky peptide. annualreviews.orgnih.gov One of the most dramatic changes observed in crystal structures is the transition of the central A-T base pairs (within a CGTACG sequence) from standard Watson-Crick pairing to Hoogsteen base pairing. oup.comnih.govcapes.gov.br In this arrangement, the adenine (B156593) bases flip to a syn conformation. nih.govcapes.gov.br Furthermore, base stacking in the DNA is perturbed, and the central C-G base pairs of the complex exhibit significant inward buckling of about 25 degrees. nih.govresearchgate.net These induced conformational changes highlight the flexibility of DNA and are integral to the recognition process and the ultimate biological effect of the antibiotic. annualreviews.org
Hoogsteen Base Pairing Formation in DNA-Triostin Complexes
Inhibition of DNA-Dependent Cellular Processes
The significant structural distortions induced in DNA by this compound binding serve as a physical blockade to the molecular machinery responsible for DNA replication and transcription. By locking the DNA in a conformation that is unrecognizable or non-conducive for enzymatic processing, this compound effectively shuts down these vital cellular functions.
DNA replication is a fundamental process for cell proliferation. mdpi.com The progression of the replication fork requires the unwinding of the DNA double helix and the synthesis of new DNA strands by DNA polymerases. mdpi.com this compound's mode of action directly interferes with this process. By forming a stable, structurally altered complex with DNA, it acts as a roadblock to the replisome. nih.govub.edu DNA polymerases are unable to proceed past the this compound-bound sites, leading to a stall in replication fork progression and the effective inhibition of DNA synthesis. patsnap.compatsnap.com This potent anti-replicative activity is a cornerstone of this compound's antibiotic and cytotoxic effects. nih.gov
Transcription, the process of synthesizing RNA from a DNA template, is similarly inhibited by this compound. oup.comnih.gov RNA polymerase must traverse the DNA template to read the genetic code. The presence of a this compound molecule bis-intercalated into the DNA prevents the proper binding and/or movement of RNA polymerase along the DNA strand. d-nb.info This inhibition of transcription prevents the expression of genes essential for bacterial survival and the proliferation of tumor cells, contributing significantly to its biological activity. d-nb.infooup.com The modulation of transcriptional activity is not uniform; it is dependent on the presence of specific DNA binding sequences for this compound within gene promoter or coding regions.
Suppression of DNA Replication
Interactions with Specific Intracellular Targets Beyond Direct DNA Intercalation
While the direct interaction with DNA is the primary mechanism of action for this compound, its biological effects are also mediated through the downstream consequences of this binding, including the modulation of key cellular signaling pathways regulated by DNA-binding proteins.
Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that allows cells to adapt to low-oxygen (hypoxic) conditions, a common feature of the tumor microenvironment. nih.govmdpi.com HIF-1 is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. nih.gov Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia response elements (HREs) in the promoters of target genes. bmbreports.org This activates the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival, thereby promoting tumor progression. nih.govmdpi.com
Research has identified this compound A and its derivatives as potent inhibitors of the HIF-1 pathway. nih.gov By binding to DNA, this compound can prevent HIF-1 from accessing its target HRE sequences, thereby inhibiting the transcription of HIF-1-dependent genes. This action disrupts the ability of cancer cells to adapt to the hypoxic environment, representing a crucial aspect of this compound's antitumor activity that extends beyond general transcriptional suppression. nih.gov
Effects on HIF-1α Protein Accumulation
Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor in cellular responses to low oxygen environments (hypoxia), and its alpha subunit (HIF-1α) is a key target for therapeutic intervention. nih.govmdpi.com this compound A is the biosynthetic precursor to echinomycin (B1671085), which is recognized as a potent inhibitor of HIF-1. rsc.orgnih.gov The inhibitory action of these compounds is primarily due to their ability to bind to DNA, specifically to Hypoxia-Responsive Element (HRE) sequences within gene promoters, thereby blocking the binding of the HIF-1 transcription factor. aacrjournals.orgfocusbiomolecules.com
Recent research has revealed a more complex role for this compound A in the HIF-1 pathway. A 2016 study demonstrated for the first time that this compound A, along with echinomycin and a synthesized thiosulfinate analogue of this compound A, inhibits not only the DNA binding of HIF-1 but also the accumulation of HIF-1α protein in MCF-7 cells. rsc.orgnih.gov This finding suggests that this compound A can affect the HIF-1 pathway at multiple levels, reducing the amount of available HIF-1α protein that can act as a transcription factor. rsc.orgnih.gov The study found that several analogues of this compound A also had a significant inhibitory effect on HIF-1 transcriptional activation under hypoxic conditions. rsc.orgnih.gov
However, it is important to note a point of contention in the literature regarding the closely related compound, echinomycin. While the aforementioned study reported that echinomycin inhibits HIF-1α protein accumulation, an earlier study from 2005 found that echinomycin did not inhibit hypoxia-inducible HIF-1α protein accumulation in U251 cells; in fact, it was observed to cause a slight increase. rsc.orgnih.govaacrjournals.org Another report also indicated that echinomycin could induce an increase in HIF-1α protein levels under normal oxygen conditions (normoxia). nih.gov This discrepancy highlights that the precise effects of these compounds on HIF-1α protein levels may be cell-type dependent or influenced by other experimental conditions. plos.org
Table 2: Research Findings on the Effects of this compound A and Related Compounds on HIF-1α
| Compound | Effect on HIF-1 DNA Binding | Effect on HIF-1α Protein Accumulation (Hypoxia) | Cell Line | References |
|---|---|---|---|---|
| This compound A | Inhibition | Inhibition | MCF-7 | rsc.org, nih.gov |
| Echinomycin | Inhibition | Inhibition | MCF-7 | rsc.org, nih.gov |
| Echinomycin | Inhibition | No inhibition; slight increase observed | U251 | aacrjournals.org |
| Echinomycin | Inhibition | (Increased under normoxia) | Not specified | nih.gov |
| Thiosulfinate analogue of this compound A | Inhibition | Inhibition | MCF-7 | rsc.org, nih.gov |
| Naphthalene (B1677914) chromophore derivative of this compound A | No significant inhibition of HIF-1 transcriptional activation | Not specified | MCF-7 | rsc.org, nih.gov |
| Thiosulfonate bridge derivative of this compound A | No significant inhibition of HIF-1 transcriptional activation | Not specified | MCF-7 | rsc.org, nih.gov |
Structural Biology and Conformational Dynamics of Triostin
Conformational Analysis of Triostin and its Analogs
The biological activity of this compound is not only dependent on its static structure but also on its dynamic conformational properties. Various biophysical techniques have been employed to study the conformations of this compound and its analogues in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Solution Conformations
NMR spectroscopy has been a powerful tool for investigating the solution-state structure of this compound. d-nb.inforsc.org These studies have revealed that in solution, this compound A exists as a mixture of two slowly interconverting, symmetrical conformers. rsc.orgrsc.org These two conformers, often labeled 'p' (polar) and 'n' (non-polar), are present in roughly equal populations in deuteriochloroform. copernicus.org The existence of these two conformations is attributed to the reversal of the chirality of the disulfide bond. rsc.orgrsc.org The energy barrier for this interconversion is approximately 22 kcal/mol. rsc.org The ratio of the two conformers is dependent on the polarity of the solvent, with the polar 'p' conformer being favored in more polar environments. rsc.org Analysis of the NMR spectra, including chemical shifts and coupling constants, has allowed for the detailed modeling of the solution conformations of both the 'p' and 'n' forms. rsc.orgrsc.org
X-ray Crystallography of this compound-Nucleic Acid Complexes
X-ray crystallography has provided atomic-level insights into how this compound interacts with DNA. rsc.orgnih.gov The crystal structure of this compound A complexed with DNA oligonucleotides confirms its mode of action as a bisintercalator, where the two quinoxaline (B1680401) chromophores insert into the DNA double helix, typically at CpG sequences. oup.comnih.gov These structures show that the cyclic depsipeptide backbone of this compound resides in the minor groove of the DNA. oup.comtandfonline.com Specific hydrogen bonds are formed between the alanine (B10760859) residues of this compound and guanine (B1146940) bases in the minor groove, contributing to its sequence selectivity. oup.comnih.govtandfonline.com A fascinating feature revealed by these crystal structures is the induction of Hoogsteen base pairing in the A·T and even G·C base pairs of the DNA upon this compound binding. nih.govtandfonline.comresearchgate.net In the complex, the chirality of the disulfide bridge is inverted compared to the free form. researchgate.net
Analysis of Conformational Interconversion in Analogs
The study of this compound analogs has further illuminated the structure-function relationships of this class of molecules. For instance, TANDEM, which lacks the N-methyl groups of this compound A, also exhibits conformational isomerism. d-nb.info The interconversion between the 'n' and 'p' conformers of an under-N-methylated synthetic analogue, [N-MeCys3,N-MeCys7]-TANDEM (MCTANDEM), has been studied using liquid chromatography. nih.gov The apparent interconversion rate constant for MCTANDEM was found to be 0.01/s at 25°C with an activation energy of 16 kcal/mol. nih.gov For this compound A itself, the interconversion rate constant was determined to be 0.04/s at 25°C with an activation energy of 18 kcal/mol. nih.gov These studies highlight the dynamic nature of the this compound scaffold and how modifications to its structure can influence the kinetics of conformational change. nih.gov
Computational Approaches to this compound Structural Dynamics
Computational methods provide powerful insights into the dynamic nature of this compound and its interactions at an atomic level. These approaches complement experimental data by offering detailed models of molecular behavior that are often difficult to observe directly. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations have become essential for investigating the structural dynamics of this compound-DNA complexes. researchgate.net These simulations allow for the study of the conformational changes, binding energies, and the specific molecular forces that govern the interaction between this compound and its biological targets. rsc.orgifpan.edu.pl
Molecular Docking Simulations of this compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the study of this compound, docking simulations are primarily employed to investigate its interaction with DNA. researchgate.netipinnovative.com These simulations place the this compound molecule in the binding site of a DNA duplex and calculate the most stable binding poses based on a scoring function that estimates the binding affinity. nih.gov
The process involves creating a three-dimensional model of both this compound and the target DNA sequence. The simulation then explores various possible binding conformations, evaluating the intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov For this compound and its analogues, docking studies have been instrumental in understanding how modifications to its structure affect its DNA binding mode. researchgate.net For example, replacing the native quinoxaline moieties with other recognition units can shift the binding preference from bis-intercalation to groove binding, a change that can be effectively modeled and predicted using computational docking. researchgate.net
Research findings from docking studies consistently show that the quinoxaline rings of this compound intercalate between DNA base pairs, while the cyclic depsipeptide backbone settles into the minor groove. rsc.org The simulations help identify the key atomic interactions responsible for binding specificity, particularly the hydrogen bonds formed between the alanine residues of this compound and the guanine bases in the DNA minor groove. rsc.orgpnas.org
Table 1: Summary of Findings from Molecular Docking Simulations of this compound
| Finding | Significance |
| Predicted Binding Mode | Confirms bis-intercalation of quinoxaline rings and minor groove binding of the peptide backbone. rsc.orgresearchgate.net |
| Identification of Key Interactions | Highlights crucial hydrogen bonds between this compound's alanine residues and guanine bases in the DNA. pnas.org |
| Guidance for Analogue Design | Allows for virtual screening of modified this compound structures to predict changes in DNA binding modes. researchgate.net |
| Binding Affinity Estimation | Provides a calculated binding energy score that helps rank the stability of different binding poses. nih.gov |
Molecular Mechanical Calculations for Binding Stability
Molecular mechanics (MM) calculations are used to estimate the forces between atoms and the potential energy of a molecular system. nih.govwustl.edu This method is crucial for assessing the stability of this compound-DNA complexes by calculating the binding energy. pnas.org In these calculations, the total energy of the complex is computed and compared to the energies of the individual DNA and this compound molecules. A lower energy for the complex indicates a stable interaction.
Early MM studies on the complex of this compound A with the DNA hexamer d(CGTACG)2 were pivotal. pnas.org These calculations analyzed and compared two different models for the central A-T base pairs: the standard Watson-Crick (WC) model and a Hoogsteen (HG) base-pairing model. The results showed that while the intramolecular energy of the DNA itself was more stable in the WC model, the interaction energy between the drug and the DNA was significantly more favorable in the HG model. pnas.org
Table 2: Interaction Energy Components for this compound A-d(CGTACG)2 Complex (kcal/mol)
| Interaction Component | Hoogsteen (HG) Model | Watson-Crick (WC) Model |
| Total Drug-DNA Interaction Energy | -113.8 | -107.3 |
| Contribution from Quinoxaline Ring Stacking | Favorable | Favorable |
| Contribution from Alanine Residue Hydrogen Bonds | Significant | Significant |
| Contribution from Serine Residue Interactions | Similar | Similar |
| Intramolecular DNA Energy (Relative Stability) | Less Stable | More Stable (~15 kcal/mol) |
| Overall Complex Stability | More Stable (~7 kcal/mol) | Less Stable |
| Data sourced from molecular mechanics calculations comparing Hoogsteen and Watson-Crick base-pairing models for the central AT region of the DNA duplex upon this compound A binding. pnas.org |
Chemical Synthesis and Rational Design of Triostin Analogs
Methodologies for Total Synthesis of Triostin
Solution-Phase Synthesis Strategies
Early and subsequent efforts in synthesizing this compound A and its analogs have heavily relied on solution-phase strategies. These methods involve the stepwise construction of the molecule in a solvent, often requiring multiple purification steps.
One improved solution-phase synthesis of this compound A was achieved with a total yield of 17.5% over 13 steps, providing the material on a preparative scale. rsc.orgdntb.gov.ua This approach facilitated the synthesis of various analogs with modifications to the aromatic chromophores and the depsipeptide core. rsc.org Key intermediates in some solution-phase syntheses include Z-D-Ser[Boc-Ala-MeCys(Bzl)-MeVal]-OH and Z-D-Ser[H-Ala-MeCys(Bzl)-MeVal]-OTce. capes.gov.br The identity of the synthetic antibiotic was confirmed by comparing its chromatographic behavior, NMR spectra, and antimicrobial activity with the natural product. capes.gov.br
A notable challenge in these syntheses is the management of protecting groups to selectively deprotect and couple amino acid residues. The use of orthogonal protecting groups has been a key strategy, allowing for the stepwise assembly of the depsipeptide chain and the late-stage introduction of different substituents. acs.orgnih.govacs.org For instance, a multistep, solution-phase strategy was developed to create a library of this compound A analogs by varying the amino acids in the cyclic depsipeptide and the chromophore. acs.org This method utilized liquid-liquid acid/base extractions for the purification of intermediates, making it suitable for combinatorial synthesis. acs.org
Researchers have also synthesized novel analogs of this compound A where the quinoxaline (B1680401) substituents are replaced by two identical or different nucleobases. acs.orgnih.govacs.org The bicyclic octadepsipeptide is constructed stepwise in solution and then modified with various nucleobase-substituted acetic acids. acs.orgnih.govacs.org
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) has emerged as a powerful alternative for the synthesis of this compound and its analogs, offering advantages in terms of speed and ease of purification. In SPPS, the growing peptide chain is anchored to a solid support, and excess reagents and byproducts are removed by simple washing steps.
A significant challenge in the SPPS of triostins is the formation of diketopiperazines (DKP), which can occur due to the presence of N-methylated amino acids and ester bonds. ub.edu To overcome this, strategies employing various coupling reagents, orthogonal protecting groups, and a concept of conformational restriction have been developed. ub.edu
One successful SPPS approach for this compound A utilized a novel symmetrical bis(diphenylmethyl) linker system. nih.govacs.org In this strategy, two cysteine units were attached to the linker on the resin. The linear tetradepsipeptides were then synthesized through double deprotection and coupling reactions. The key bis-cyclization of the tetradepsipeptides was performed on the resin, and the resulting cyclic octapeptide was cleaved to yield a peptide with two free thiols, which were then oxidized to form the disulfide bridge of this compound A. nih.govacs.org This method was designed to facilitate the rapid preparation of libraries of symmetric bicyclic depsipeptides. nih.govacs.org
SPPS has also been used to synthesize TANDEM, the N-demethylated analog of this compound A, and to explore the synthesis of other analogs like TACDEM (this compound A cysteine demethylated). ucl.ac.uk However, the SPPS of the linear precursor for TACDEM led to significant diketopiperazine formation. ucl.ac.uk Despite these challenges, solid-phase strategies have enabled the synthesis of new bis-intercalators, including thiocoraline-triostin hybrids and analogs with solubilizing tags. acs.org
Derivatization and Structural Modification Strategies
Alterations to Quinoxaline Chromophores
The quinoxaline chromophores of this compound are critical for its DNA bis-intercalating activity. Modifying these moieties has been a major focus of analog design to alter DNA binding specificity and biological activity.
Substitution: Novel this compound derivatives have been prepared by feeding cultures of Streptomyces triostinicus with various aromatic carboxylic acids. asm.orgasm.org This biosynthetic approach has yielded antibiotics with substituted ring systems in place of the natural quinoxaline chromophores. asm.orgasm.org For example, adding a halogen at position 6 or an amino group at position 3 of the quinoxaline ring had minimal impact on biological activity and DNA binding. asm.orgasm.org The bis-3-amino derivative was found to be fluorescent, with its fluorescence quenched by DNA rich in guanine-cytosine sequences. asm.orgasm.org In contrast, analogs with a chlorine at position 7 of the quinoxaline ring showed little to no antibacterial activity. asm.org
Replacement with Nucleobases or Other Aromatic Systems: A significant number of analogs have been synthesized where the quinoxaline chromophores are replaced with other aromatic systems, including nucleobases. acs.orgnih.govacs.orgnih.gov The rationale behind this is to shift the DNA binding mode from intercalation to major groove recognition. nih.govresearchgate.net Solution-phase synthesis has been employed to create this compound analogs bearing two identical or different nucleobases. acs.orgnih.govacs.org These modifications are intended to introduce new recognition elements for DNA. researchgate.net Other aromatic systems, such as naphthalene (B1677914), have also been incorporated, although the resulting derivative showed reduced inhibitory effects on HIF-1 transcriptional activation. rsc.org
Modifications of the Depsipeptide Backbone
The bicyclic depsipeptide backbone of this compound provides a rigid scaffold that pre-organizes the chromophores for DNA binding. researchgate.net Modifications to this backbone can influence the conformational properties of the molecule and its interactions with DNA.
N-methylation: The N-methyl groups on the amino acids of this compound contribute to its conformational rigidity and resistance to proteolysis. The synthesis of des-N-tetramethylthis compound A (TANDEM), which lacks these methyl groups, has been accomplished. acs.org The synthesis of this compound A itself is complicated by the presence of consecutive N-methylated amino acids. ub.edu
Ester-to-Amide Linkages (Aza-analogs): Replacing the d-serine (B559539) residues with d-β-aminoalanine results in an amide linkage instead of an ester bond in the backbone, creating "aza-analogs". acs.org A solution-phase synthesis of azathis compound A was developed to be suitable for creating combinatorial libraries. acs.org These aza-TANDEM derivatives, which also lack the N-methylation of this compound A, have been used as scaffolds to present four nucleobase recognition units for DNA binding. researchgate.net
Other Modifications: The disulfide bridge is another key feature of the this compound backbone. Analogs with an oxidized intra-peptide disulfide bridge, such as a thiosulfinate, have been synthesized. rsc.org The thiosulfinate analog demonstrated hypoxia-selective cytotoxicity. rsc.org
Synthesis of Hybrid Molecules
To expand the functionality of this compound analogs, hybrid molecules have been synthesized by conjugating the this compound scaffold with other functional moieties, such as metal-binding ligands.
One such hybrid molecule was created by functionalizing a nucleobase-modified this compound A analog with a metal-binding ligand system. nih.govnih.gov The synthesis involved a this compound analog containing a propargylglycine (B1618536) residue, which allowed for the attachment of the ligand via click chemistry. nih.gov The ligand consisted of two nih.govacs.orgCurrent time information in Bangalore, IN.triazacyclononane (TACN) rings bridged by a phenol, capable of forming a binuclear zinc complex. nih.gov This hybrid molecule was shown to stabilize double-stranded DNA, indicating that metal complexation and DNA binding are independent processes. nih.gov This approach allows for the placement of transition metal ions in close proximity to DNA through non-covalent interactions. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Nucleic Acid Binding
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule dictates its biological function. For this compound A and its analogs, these studies have been crucial in elucidating the specific molecular interactions that govern their binding to nucleic acids. By systematically modifying different parts of the this compound scaffold—namely the quinoxaline chromophores and the peptide backbone—researchers have been able to map the structural features responsible for DNA sequence recognition, binding affinity, and specificity.
Impact of Chromophore Modifications on DNA Sequence Recognition
The two quinoxaline chromophores of this compound A are the primary motifs for its interaction with DNA via bisintercalation—the insertion of the planar rings between the base pairs of the DNA double helix. d-nb.info Modifications to these chromophores have a profound impact on the molecule's ability to recognize and bind to specific DNA sequences.
Natural this compound A preferentially binds to CpG steps in the DNA minor groove. d-nb.inforesearchgate.netannualreviews.org A significant determinant for this specificity is the interaction with the 2-amino group of guanine (B1146940). oup.com SAR studies have shown that replacing the quinoxaline-2-carboxylic acid chromophores with different aromatic systems can alter or abolish this sequence preference. For instance, replacing the quinoxaline moieties with quinoline (B57606) groups leads to a significant decrease in biological activity, suggesting a less favorable interaction with DNA. asm.orgnih.gov
Further studies have explored the complete replacement of the intercalating quinoxaline units with nucleobases. nih.govresearchgate.net This radical modification aims to switch the DNA binding mode from intercalation in the minor groove to sequence-specific recognition in the major groove through the formation of Hoogsteen base pairs. d-nb.infonih.gov
The importance of the chromophore's interaction with the guanine 2-amino group was demonstrated in experiments using modified DNA. oup.com When all guanine (G) bases in a DNA sequence were replaced by inosine (B1671953) (I), which lacks the 2-amino group, this compound A completely failed to bind. oup.com This confirms that the exocyclic amino group of guanine is a critical recognition element for the quinoxaline chromophores of the parent molecule. oup.com
| Analog/Condition | Chromophore Modification | DNA Sequence Preference | Key Findings |
| This compound A | Quinoxaline-2-carboxylic acid (Standard) | CpG | Prefers CpG steps; interaction is dependent on the 2-amino group of guanine. annualreviews.orgoup.com |
| TANDEM | Quinoxaline-2-carboxylic acid | TpA | Although the chromophore is the same as in this compound A, backbone N-demethylation alters its presentation to the DNA, changing sequence preference. d-nb.infoannualreviews.org |
| Quinolinesubstituted analog | Quinoline | Reduced binding/activity | Substitution of quinoxaline with quinoline results in a dramatic loss of antimicrobial activity, indicating altered DNA binding. asm.org |
| Nucleobasesubstituted analog | Nucleobases (e.g., Adenine (B156593), Thymine) | Potential for Major Groove Binding | Designed to change the binding mode from minor groove intercalation to major groove recognition. nih.govresearchgate.net |
| This compound A with Inosine-DNA | Quinoxaline-2-carboxylic acid | No binding | Replacement of guanine with inosine (lacking the 2-amino group) abolishes binding, highlighting the importance of this group for recognition. oup.com |
SAR Studies for Modulating Biological Mechanisms
Beyond DNA binding, SAR studies have been instrumental in optimizing the biological activity of this compound analogs, particularly their potential as anticancer agents. These studies explore how structural changes affect specific cellular mechanisms, such as the inhibition of transcription factors like Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a critical target in cancer therapy because it allows tumor cells to survive in low-oxygen (hypoxic) environments. nih.gov
An improved solution-phase synthesis method facilitated the creation of a series of new this compound A analogs with modifications to the aromatic chromophores and the intramolecular disulfide bridge. nih.gov These analogs were then evaluated for their ability to inhibit HIF-1 transcriptional activation and for their cytotoxic effects on MCF-7 breast cancer cells. nih.gov
The results demonstrated clear structure-activity relationships:
Chromophore Modification: An analog containing a naphthalene chromophore instead of quinoxaline showed a significant loss of both HIF-1 inhibitory activity and cytotoxicity. nih.gov
Disulfide Bridge Modification: The nature of the sulfur bridge was found to be critical. While this compound A contains a disulfide bridge (-S-S-), an analog with a thiosulfonate bridge (-S-SO₂-) was largely inactive. In contrast, an analog with a thiosulfinate bridge (-S-SO-) not only retained potent activity but, along with this compound A and echinomycin (B1671085), was found to inhibit both the DNA binding of HIF-1 and the accumulation of the HIF-1α protein in cancer cells. nih.gov Furthermore, the thiosulfinate analogue and this compound A displayed hypoxia-selective cytotoxicity, a highly desirable trait for anticancer drugs targeting the tumor microenvironment. nih.gov
Mechanistic Research into Biological Activities
Molecular Mechanisms of Antimicrobial Action
Triostin A, a cyclic octadepsipeptide antibiotic, exerts its antimicrobial effects by interfering with bacterial DNA. This compound is a known DNA bis-intercalator, meaning it inserts its two quinoxaline (B1680401) rings between the base pairs of double-stranded DNA. nih.govd-nb.info This interaction effectively blocks transcription and replication, processes essential for bacterial growth and survival. nih.gov
The mechanism of action involves the this compound molecule binding to the minor groove of the DNA double helix. d-nb.infomdpi.com Specifically, the alanine (B10760859) residues of this compound form sequence-specific hydrogen bonds with guanine (B1146940) bases. capes.gov.br This binding causes a significant unwinding of the DNA duplex, leading to conformational changes in the central base pairs. The rigid structure of the this compound A backbone, provided by a disulfide-bridged depsipeptide, preorganizes the two quinoxaline intercalators at an optimal distance to span a dinucleotide, favoring the bisintercalation process. nih.gov This interference with the fundamental processes of DNA replication and transcription ultimately inhibits bacterial proliferation. plos.org
The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria. asm.org Research has demonstrated its efficacy against various Gram-positive species, including strains of Staphylococcus and Enterococcus. mdpi.com For instance, this compound A has shown potent activity against Staphylococcus aureus and Bacillus subtilis. sut.ac.th
The table below summarizes the minimum inhibitory concentrations (MICs) of this compound A and its derivatives against several Gram-positive bacteria, illustrating its spectrum of activity. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. asm.org
| Bacterium | This compound A (MIC in µg/mL) | bis-6-chlorothis compound A (MIC in µg/mL) | bis-6-bromothis compound A (MIC in µg/mL) |
| Staphylococcus aureus Oxford | 0.25 | 0.5 | 0.06 |
| Streptococcus pyogenes CN10 | 0.125 | 0.25 | 0.03 |
| Bacillus subtilis | 0.06 | 0.125 | 0.015 |
| Streptococcus pneumoniae | 0.125 | 0.25 | 0.03 |
| Data sourced from a study on the DNA-binding properties of substituted this compound antibiotics. asm.org |
It is noteworthy that modifications to the quinoxaline chromophores of this compound A can significantly impact its antibacterial potency. For example, the bis-6-bromo derivative exhibited approximately four times the potency of the parent this compound A, while the bis-7-chloro derivative showed no detectable antibacterial activity. asm.org In contrast to its strong effect on Gram-positive organisms, this compound generally shows limited activity against Gram-negative bacteria. mdpi.comnih.gov
Inhibition of Bacterial Growth through DNA Interference
Molecular Mechanisms of Anticancer Action
The anticancer properties of this compound are rooted in its ability to inhibit the proliferation of cancer cells. researchgate.net This inhibition stems from the same DNA bisintercalation mechanism responsible for its antimicrobial effects. nih.govmdpi.com By binding to DNA, this compound can halt the processes of replication and transcription, which are critical for the rapid division of cancer cells. nih.govplos.org
Studies have shown that this compound and its analogues can effectively inhibit the growth of various human cancer cell lines. nih.gov For example, a synthetic analogue of this compound A, designated RZ2, demonstrated significant cytotoxic activity against several cancer cell lines. nih.govub.edu The ability of normal fibroblasts to inhibit tumor cell proliferation is a known phenomenon, and the introduction of compounds like this compound can further augment this effect. nih.gov
The following table presents the 50% inhibitory concentration (IC50) values for this compound A and its analogue RZ2 against different human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. nih.gov
| Cell Line | Cancer Type | This compound A IC50 (µM) | RZ2 IC50 (µM) |
| HeLa | Cervical Carcinoma | 0.002 | 1.1 |
| A-549 | Lung Carcinoma | 0.003 | 2.5 |
| SK-BR-3 | Breast Adenocarcinoma | 0.003 | 1.9 |
| HT-29 | Colon Adenocarcinoma | 0.004 | 4.8 |
| Data sourced from a study on a new quinoxaline-containing peptide. nih.gov |
Beyond inhibiting proliferation, this compound and its derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.nettdx.cat Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells and can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. frontiersin.orgaging-us.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. frontiersin.org
Research has shown that this compound-related compounds can trigger apoptosis in various cancer cell lines. researchgate.net For instance, the this compound A analogue RZ2 was found to induce apoptosis in HeLa cells. nih.govub.edu This process was characterized by the translocation of phosphatidylserine (B164497) to the outer cell membrane, a hallmark of early apoptosis, and the activation of effector caspases 3 and 7. ub.edu The induction of apoptosis by these compounds can be linked to the blockage of the autophagic pathway, leading to increased metabolic stress and subsequent cell death. ub.eduresearchgate.nettdx.cat
A significant aspect of this compound's anticancer potential lies in its hypoxia-selective cytotoxicity. nih.gov Solid tumors often contain regions of low oxygen, or hypoxia, which can make cancer cells resistant to conventional therapies. itn.ptdovepress.com this compound A and its analogues have demonstrated the ability to preferentially kill cancer cells in these hypoxic environments. nih.gov
This selectivity is linked to the inhibition of Hypoxia-Inducible Factor 1 (HIF-1). mdpi.comnih.gov HIF-1 is a transcription factor that plays a critical role in how cells adapt to hypoxic conditions. scbt.commdpi.com Under normal oxygen levels, the alpha subunit of HIF-1 (HIF-1α) is rapidly degraded. mdpi.com However, in hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in survival, angiogenesis, and metastasis. mdpi.commdpi.com
This compound A and its thiosulfinate analogue have been shown to inhibit the transcriptional activation of HIF-1 and also suppress the accumulation of HIF-1α protein in cancer cells. nih.gov By inhibiting HIF-1, this compound disrupts the adaptive response of cancer cells to hypoxia, leading to selective cell death in the tumor microenvironment. nih.govnih.gov This mechanism makes this compound a promising scaffold for the development of novel anticancer agents that target hypoxic tumors. nih.gov
Advanced Research Methodologies for Triostin Studies
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool in the analysis of triostin, allowing for its separation from complex mixtures and the assessment of its purity. wikipedia.org High-performance liquid chromatography, in particular, is a cornerstone of this process. wikipedia.orgoxfordindices.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and purification of this compound and its derivatives. wikipedia.orgoxfordindices.com This method is prized for its high resolution, accuracy, and efficiency in analyzing complex mixtures. openaccessjournals.com HPLC operates by passing a liquid sample, the mobile phase, through a column packed with a solid adsorbent material, the stationary phase. wikipedia.org The differential interactions of the sample components with these two phases lead to their separation. wikipedia.org
In the context of this compound research, HPLC is frequently used to monitor the purity of both naturally derived and synthetic preparations. asm.orgmoravek.com For instance, reversed-phase HPLC (RP-HPLC) is a common mode used for peptide and depsipeptide separations, where compounds are eluted based on their increasing hydrophobicity. nih.gov In a typical application, a C18 reverse-phase column might be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. asm.org The effluent can be monitored by UV absorbance at a specific wavelength, such as 243 nm, to detect the antibiotic compounds. asm.org
The versatility of HPLC allows for various operational modes to optimize separations. nih.gov Isocratic elution involves a constant mobile phase composition, while gradient elution, where the mobile phase composition is varied over time, is often employed for complex samples. elementlabsolutions.com The choice of solvents, such as acetonitrile or methanol (B129727) mixed with water, and the pH of the mobile phase are critical parameters that influence the separation selectivity. elementlabsolutions.com
Table 1: HPLC Parameters for this compound A Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | Waters C18 reverse-phase | asm.org |
| Mobile Phase | Acetonitrile-water (1:1, vol/vol) | asm.org |
| Flow Rate | 2 mL/min | asm.org |
| Detection | UV absorbance at 243 nm | asm.org |
| Temperature | Ambient | asm.org |
This technique is not only crucial for quality control but also for the preparative purification of this compound and its analogs for further structural and biological studies. asm.orgnih.gov The purity of the final compound is often confirmed by the presence of a single peak in the HPLC chromatogram. asm.org
Spectroscopic Techniques for Structural and Interaction Analysis
Spectroscopic methods are vital for delving into the structural details of this compound and analyzing its interactions with biological macromolecules like DNA. These techniques provide information at the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure of this compound and its complexes in solution. udg.eduthermofisher.com The physical basis of NMR lies in the magnetic properties of atomic nuclei, which, when placed in an external magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies. udg.edu
Proton (¹H) NMR is particularly well-suited for studying this compound. In chloroform-d (B32938) (CDCl₃), this compound A has been observed to exist as two slowly interconverting conformers on the NMR timescale. asm.org The proton resonances for this compound A have been extensively characterized and assigned. asm.org For example, the proton at position 3 of the quinoxaline (B1680401) chromophore gives rise to distinct resonances for the two conformers. asm.org
NMR is also instrumental in studying the interaction of this compound with DNA. By analyzing chemical shift changes and nuclear Overhauser effect (NOE) contacts upon complex formation, the binding site and orientation of the drug on the DNA can be determined. uni-greifswald.de For instance, studies on the binding of a this compound A analog, (N-MeCys³,N-MeCys⁷)TANDEM, to DNA oligonucleotides have unambiguously shown sequence-specific binding at TpA sites. osti.gov Analysis of sugar pucker conformations from COSY data revealed that the thymine (B56734) sugar at the binding site adopts an N-type conformation, while other sugars remain in the S-type conformation. osti.gov
Table 2: Key NMR Observables in this compound-DNA Interaction Studies
| Observable | Information Gained | Source |
|---|---|---|
| Chemical Shift Changes | Identifies protons involved in binding and maps the binding site. | uni-greifswald.de |
| Nuclear Overhauser Effects (NOEs) | Provides information on internuclear distances, defining the geometry of the complex. | uni-greifswald.de |
| Coupling Constants | Reveals information about dihedral angles, such as sugar pucker conformations in DNA. | osti.gov |
| Temperature Dependence of Spectra | Provides insights into dynamic processes and conformational changes. | udg.edu |
Ultraviolet-Visible (UV/Vis) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental and accessible technique used to study this compound and its interactions, particularly with DNA. sci-hub.setechnologynetworks.com This method measures the absorption of UV or visible light by a sample as a function of wavelength. sci-hub.se The resulting absorption spectrum can provide information about the electronic transitions within a molecule and can be used for quantitative analysis. sci-hub.seazooptics.com
The UV spectrum of this compound and its derivatives is characterized by specific absorption maxima. For instance, the UV spectra of bis-substituted this compound A derivatives are used to confirm the intact incorporation of chromophores. asm.org When studying the interaction of this compound with DNA, changes in the UV/Vis absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and shifts in the wavelength of maximum absorbance (λmax), are monitored. researchgate.netnih.gov Hypochromism is often indicative of intercalation, where the aromatic chromophores of this compound insert between the base pairs of DNA, resulting from the π-π stacking interactions. researchgate.net
UV/Vis absorption titration is a common method to investigate these interactions. By keeping the concentration of this compound constant and gradually increasing the concentration of DNA, the binding affinity can be determined. mdpi.com
Table 3: Typical UV/Vis Spectral Changes Upon this compound-DNA Interaction
| Spectral Change | Interpretation | Source |
|---|---|---|
| Hypochromism | Stabilization of the DNA helix, often due to intercalation of the chromophore. | researchgate.netnih.gov |
| Hyperchromism | Disruption of the DNA secondary structure. | nih.gov |
| Bathochromic Shift (Red Shift) | Change in the electronic environment of the chromophore upon binding. | researchgate.net |
| Hypsochromic Shift (Blue Shift) | Change in the electronic environment of the chromophore upon binding. | researchgate.net |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the structure of chiral molecules like this compound and the conformational changes that occur upon its interaction with DNA. e3s-conferences.orgacademicjournals.org CD measures the differential absorption of left- and right-circularly polarized light. biorxiv.org For proteins and nucleic acids, the CD spectrum provides information about their secondary structure. e3s-conferences.orgbiorxiv.org
When this compound binds to DNA, it can induce significant changes in the DNA's CD spectrum. These changes can provide evidence for the mode of binding. For example, the binding of this compound A to DNA is known to cause characteristic changes in the CD spectrum, which are consistent with a bifunctional intercalation model. The interaction of this compound with DNA can lead to changes in the conformation of the DNA helix, which are reflected in the CD signal. dntb.gov.uadntb.gov.ua CD spectroscopy is a sensitive tool for monitoring these structural alterations and can be used to study the binding of various this compound analogs to DNA. dntb.gov.ua
Table 4: Applications of CD Spectroscopy in this compound Research
| Application | Information Obtained | Source |
|---|---|---|
| Studying this compound-DNA Interactions | Detects conformational changes in DNA upon binding of this compound. | dntb.gov.uadntb.gov.ua |
| Determining Binding Mode | Provides evidence for intercalation or other binding modes. | dntb.gov.ua |
| Assessing Structural Integrity | Confirms the folded state of this compound analogs. | researcher.life |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of fluorescent molecules or molecules that can quench the fluorescence of a probe. horiba.comevidentscientific.com While this compound A itself is not fluorescent, fluorescent derivatives can be synthesized to study their interactions. asm.org
For example, a bis-3-amino derivative of this compound A has been shown to be fluorescent. asm.org The fluorescence of this derivative is strongly quenched upon binding to calf thymus DNA and poly(dG-dC), but not to poly(dA-dT), suggesting a preference for binding to GC-rich regions of DNA. asm.org This quenching of fluorescence upon binding provides a sensitive method to monitor the interaction and determine binding specificity. asm.org
In addition to using fluorescent derivatives of this compound, fluorescence spectroscopy can also be employed in displacement assays. In these experiments, a fluorescent dye that is known to bind to DNA is used. The addition of this compound can displace the dye, leading to a change in the fluorescence signal, which can be used to quantify the binding of this compound to DNA. dntb.gov.uaresearchgate.net
Table 5: Fluorescence Spectroscopy in the Study of this compound
| Method | Principle | Application in this compound Research | Source |
|---|---|---|---|
| Fluorescent Derivatives | Synthesis of a fluorescent analog of this compound. | Monitoring binding to DNA through fluorescence quenching. | asm.org |
| Fluorescence Displacement Assay | Displacement of a DNA-bound fluorescent dye by this compound. | Quantifying the binding affinity of this compound for DNA. | dntb.gov.uaresearchgate.net |
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has proven to be a valuable tool in the study of this compound and its derivatives. ESI-MS is a "soft" ionization technique that allows for the analysis of large macromolecules, like proteins and DNA-ligand complexes, with minimal fragmentation. mdpi.comlibretexts.org This method has been employed to investigate the self-aggregation properties of this compound analogues. d-nb.info
In one study, ESI-MS was used to analyze aza-TANDEM derivatives, which are analogues of this compound A. The results indicated that a derivative with a TTTT sequence had a high propensity for aggregation, forming dimers and trimers through base pair interactions. This was further supported by collision-induced dissociation (CID) experiments. d-nb.info The ability of ESI-MS to detect these non-covalent assemblies provides crucial insights into the intermolecular forces that can influence the behavior of these compounds in solution.
Furthermore, ESI-MS is instrumental in confirming the synthesis and purity of novel this compound derivatives. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of synthesized compounds, verifying their chemical identity. mdpi.com
Biophysical Techniques for DNA Binding Characterization
A variety of biophysical techniques have been employed to characterize the binding of this compound to DNA, each providing unique insights into the thermodynamics, kinetics, and structural changes associated with this interaction.
Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution with high precision and low sample consumption. nih.govnuvisan.com It measures the movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell that occur upon ligand binding. nih.govnuvisan.com
MST has been utilized to investigate the DNA binding of aza-TANDEM derivatives, which are synthetic analogues of this compound A. d-nb.inforesearchgate.net In these studies, a fluorescently labeled DNA oligonucleotide is kept at a constant concentration while the this compound analogue is titrated. The resulting change in the thermophoretic movement of the DNA is monitored to determine the binding affinity. d-nb.info
For instance, studies with aza-TANDEM derivatives featuring different recognition sequences (ATTA and TTTT) revealed sequence-dependent DNA binding. The derivative with the ATTA sequence demonstrated clear binding to a complementary DNA duplex, whereas the TTTT derivative showed a greater tendency for self-aggregation. d-nb.info These experiments highlight the utility of MST in screening and characterizing the binding specificity of novel this compound-based compounds.
Table 1: MST Experimental Parameters for Aza-TANDEM DNA Binding Studies
| Parameter | Value | Reference |
|---|---|---|
| Instrument | NanoTemper Monolith NT.115 | d-nb.info |
| LED Power | 60–90% | d-nb.info |
| MST Power | 20–40% | d-nb.info |
| Laser-on time | 30 s | d-nb.info |
| Laser-off time | 5 s | d-nb.info |
| Labeled Species | 6-FAM-labeled DNA | d-nb.info |
Optical tweezers have emerged as a powerful tool for investigating the mechanics of DNA-ligand interactions at the single-molecule level. researchgate.net This technique allows for the precise manipulation of a single DNA molecule, typically tethered between two microscopic beads, and the measurement of the forces involved in its stretching and interaction with ligands like this compound A. researchgate.netnih.govnih.gov
By measuring the force-extension curves of a single DNA molecule in the presence of varying concentrations of this compound A, researchers can glean detailed information about the binding kinetics and thermodynamics. researchgate.netnih.gov The binding of this compound A, a bisintercalator, causes a measurable elongation of the DNA molecule. researchgate.net This elongation can be precisely quantified to determine parameters such as the binding affinity (dissociation constant, Kd), the contour length increase per bound molecule, and the binding site size. nih.gov
Studies using optical tweezers have revealed a force-dependent nature of this compound A binding, with the association constant showing an exponential dependence on the applied force. researchgate.netnih.gov Furthermore, the binding site size was observed to decrease with increasing force. nih.gov These single-molecule experiments provide a level of detail that is often inaccessible in bulk assays, offering a unique window into the dynamic and mechanical aspects of this compound-DNA interactions. researchgate.net
Table 2: Key Findings from Optical Tweezer Studies of this compound A-DNA Interaction
| Parameter | Finding | Reference |
|---|---|---|
| DNA Elongation per Bound Molecule | 0.316 nm | nih.gov |
| Binding Site Size at High Force | 2.15 bp | nih.gov |
| Force Dependence | Association constant increases exponentially with applied force. | researchgate.netnih.gov |
DNase I footprinting is a classic technique used to identify the specific binding sites of a ligand on a DNA molecule. thermofisher.comneb.com The principle of this assay is that a bound ligand, such as this compound, protects the DNA from cleavage by the endonuclease DNase I. By analyzing the resulting DNA fragments on a sequencing gel, the precise location and size of the binding site can be determined. nih.gov
DNase I footprinting experiments have been instrumental in mapping the binding sites of this compound A on DNA. These studies have revealed that this compound A preferentially binds to sequences containing a CpG step. nih.gov In a 160-base-pair DNA fragment, six to seven distinct this compound-binding sites were identified, each centered around a CpG sequence. The minimum binding site size was determined to be approximately six base pairs. nih.gov
Interestingly, when compared to its des-N-tetramethyl analogue, TANDEM, DNase I footprinting showed a different binding preference. TANDEM was found to protect only two sites, which were centered around ATA or TAT sequences, highlighting the role of the N-methyl groups in directing the binding specificity of this compound A. nih.gov
Restriction enzyme inhibition assays offer another method to probe ligand-DNA interactions. This assay relies on the principle that if a ligand binds at or near the recognition site of a restriction enzyme, it will inhibit the enzyme's ability to cleave the DNA. While specific data for this compound using this exact assay is less detailed in the provided context, the general methodology is applicable for studying site-specific DNA binding. protocols.io
Solvent-partition analysis is a method used to determine the binding constants of a ligand to DNA. This technique relies on the differential partitioning of the free ligand and the DNA-ligand complex between an aqueous phase and an immiscible organic solvent. By measuring the concentration of the ligand in each phase, the amount of bound and free ligand can be determined, allowing for the construction of a binding isotherm. asm.org
This method has been successfully applied to study the interaction of this compound A with various natural and synthetic DNA molecules. nih.gov The binding curves generated from solvent-partition analysis have provided valuable information about the binding affinity and sequence specificity of this compound A. nih.gov
For example, these studies revealed that this compound A exhibits a different pattern of specificity compared to the related quinomycin (B1172624) antibiotics. While both show high affinity for Micrococcus lysodeikticus DNA, this compound A was found to bind more strongly to poly(dA-dT) than to poly(dG-dC), a preference that is reversed for quinomycins. nih.gov Furthermore, evidence from these analyses suggested that the binding of this compound A to poly(dA-dT) might be cooperative in nature. nih.gov
Viscometry is a classical biophysical technique used to study the interaction of small molecules with DNA. The viscosity of a DNA solution is sensitive to changes in the length and stiffness of the DNA helix. When a ligand intercalates between the base pairs of DNA, it causes the helix to unwind and lengthen, leading to an increase in the viscosity of the solution.
Measurements of the change in viscosity of sonicated, rod-like DNA fragments upon binding of triostins have provided strong evidence for their bifunctional intercalation. nih.gov The observed increase in helix length was nearly double what would be expected for a simple monofunctional intercalator, supporting the model where both quinoxaline chromophores of the this compound molecule insert into the DNA helix. nih.govresearchgate.net This technique, while not providing the high-resolution detail of other methods, offers a straightforward and effective way to confirm the intercalative binding mode of these antibiotics.
Solvent-Partition Analysis for Binding Isotherms
Isotope Labeling Techniques for Biosynthesis and Binding Studies
Isotope labeling is a powerful technique used to trace the journey of an atom or molecule through a chemical reaction or a complex metabolic pathway. spectroinlets.comwikipedia.org By replacing an atom with its heavier, non-radioactive (stable) or radioactive isotope, researchers can follow its path and incorporation into a final product. spectroinlets.comwikipedia.org This methodology has been indispensable in the study of natural products like this compound, providing profound insights into both how it is constructed by the producing organism and how it interacts with its biological target, DNA. The primary methods for detecting these isotopic labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can distinguish molecules based on nuclear properties or mass differences, respectively. wikipedia.org
Elucidating the this compound Biosynthetic Pathway
The biosynthesis of complex non-ribosomal peptides like this compound A is a multi-step enzymatic process. Early investigations into the origins of the molecular components of this compound relied heavily on feeding experiments using isotopically labeled precursors to the producing organism, Streptomyces triostinicus. researchgate.net These studies were crucial for confirming the building blocks of the molecule.
The core structure of this compound A is assembled from specific amino acid precursors and two quinoxaline-2-carboxylic acid (QXC) chromophores. researchgate.netresearchgate.net Research has confirmed that the QXC moiety is derived from L-tryptophan. researchgate.net The depsipeptide ring is constructed from D-serine (B559539), alanine (B10760859), N-methyl-L-cysteine, and N-methyl-L-valine. researchgate.net
A key experimental approach involves introducing a precursor labeled with an isotope, such as Carbon-14 (¹⁴C), into the culture medium. For instance, studies using [¹⁴C]serine demonstrated its direct incorporation into the this compound structure, confirming it as a direct precursor in the assembly line managed by the this compound synthetase enzyme complex. researchgate.net By systematically feeding labeled versions of suspected precursors and analyzing the resulting this compound A for the presence of the isotope, researchers have been able to piece together its biosynthetic blueprint. researchgate.netuniovi.es
| Labeled Precursor | Isotope Used | Incorporated Into | Key Finding |
|---|---|---|---|
| L-Tryptophan | ¹³C, ¹⁵N | Quinoxaline-2-carboxylic acid (QXC) chromophore | Confirmed L-tryptophan as the foundational building block for the DNA-intercalating chromophores. researchgate.net |
| D-Serine | ¹⁴C | Peptide backbone | Demonstrated the direct transfer and incorporation of D-serine into the depsipeptide macrocycle by the synthetase enzymes. researchgate.net |
| Alanine | ¹³C, ¹⁵N | Peptide backbone | Verified alanine as a core component of the cyclic peptide structure. researchgate.net |
| L-Cysteine | ³⁵S, ¹³C | N-methyl-L-cysteine and disulfide bridge | Showed that cysteine is not only part of the peptide chain but also the source of the critical sulfur atoms forming the cross-bridge. |
| L-Valine | ¹³C, ¹⁵N | N-methyl-L-valine | Confirmed L-valine as the precursor for the N-methylated valine residues in the structure. researchgate.net |
Probing this compound-DNA Binding Interactions
Understanding the precise mechanism of how this compound A binds to DNA is critical to explaining its biological activity. While techniques like X-ray crystallography provide a static picture, NMR spectroscopy in solution can reveal the dynamic nature of this interaction. cambridge.org However, the NMR spectra of a large, symmetrical molecule like this compound complexed with a DNA oligomer are exceedingly complex due to signal overlap. nih.gov
Isotope labeling is a fundamental strategy to overcome this challenge. nih.govnih.gov By biosynthetically producing this compound A using media enriched with ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) salts, a uniformly labeled molecule is obtained. sigmaaldrich.com This allows for the use of advanced, multidimensional NMR experiments that can differentiate atoms based on their isotopic nature. nih.gov
These sophisticated NMR techniques enable researchers to:
Resolve Spectral Overlap: By spreading signals across additional dimensions (¹³C, ¹⁵N), individual atomic resonances can be resolved. nih.gov
Assign Resonances: Unambiguously assign NMR signals to specific atoms within the this compound molecule.
Identify Intermolecular Contacts: Detect Nuclear Overhauser Effects (NOEs) between protons on the this compound molecule and protons on the DNA, providing direct evidence of which parts of the drug are in close proximity to which parts of the DNA.
Characterize Conformational Changes: Observe shifts in the NMR signals upon binding, which report on the changes in the chemical environment and conformation of both the this compound and the DNA.
This level of detail has been instrumental in confirming that this compound A binds to DNA via bisintercalation, with the two quinoxaline plates inserting into the DNA minor groove, typically spanning a two-base-pair site. d-nb.info
| Labeling Strategy | Analytical Technique | Information Obtained | Significance |
|---|---|---|---|
| Uniform ¹³C, ¹⁵N Labeling of this compound | Multidimensional NMR Spectroscopy | Complete resonance assignment of the bound drug; characterization of drug conformation. | Simplifies complex spectra and allows for a detailed structural analysis of this compound when bound to DNA. nih.govsigmaaldrich.com |
| Selective ¹³C or ¹⁵N Labeling (e.g., specific amino acids) | Filtered/Edited NMR Experiments | Assignment of specific residue types; probing of local environments at selected sites. | Reduces spectral complexity to focus on the role of individual components of the this compound molecule in the binding interaction. nih.gov |
| Isotope Labeling of DNA | NMR Spectroscopy | Identification of drug binding site and DNA conformational changes (e.g., groove widening, base pair opening). | Provides the DNA perspective of the interaction, complementing data from labeled this compound. silantes.com |
| Combined Drug and DNA Labeling | Advanced Heteronuclear NMR | Direct, unambiguous measurement of intermolecular distances and contacts. | Offers the most precise and detailed atomic-level map of the this compound-DNA complex in solution. |
Emerging Avenues and Future Research Directions
Discovery of Novel Triostin-Related Compounds and Biosynthetic Pathways
The discovery of novel compounds related to this compound and the elucidation of their biosynthetic pathways are critical for expanding the chemical diversity available for drug development. Genome mining of microbial sources, particularly Streptomyces species, has proven to be a fruitful strategy for identifying new natural products. nih.gov
The biosynthetic gene cluster for this compound A was sequenced in Streptomyces triostinicus, revealing a 36-kilobase-long cluster. nih.gov This cluster contains genes homologous to those involved in the biosynthesis of similar antibiotics like echinomycin (B1671085). nih.govresearchgate.net For instance, the trsA gene encodes this compound synthetase I, which activates quinoxaline-2-carboxylic acid, a key building block of this compound. uniprot.org Interestingly, analysis of the S. triostinicus gene cluster also identified an open reading frame with homology to ecm18, a gene responsible for converting this compound A to echinomycin, suggesting the organism can produce both compounds. nih.gov
The modular nature of the non-ribosomal peptide synthetase (NRPS) enzymes involved in this compound biosynthesis offers opportunities for combinatorial biosynthesis. mdpi.com These NRPS gene clusters show a high degree of conserved modularity in terms of chromophores and amino acid types. mdpi.com This modularity implies a common evolutionary origin and allows for the generation of new derivatives through genetic engineering. mdpi.com By understanding and manipulating these pathways, researchers can create novel this compound-related compounds with potentially improved properties. nih.govmdpi.com
Rational Design of Next-Generation this compound Analogs with Enhanced Specificity
The rational design of new this compound analogs aims to improve their therapeutic potential by enhancing their specificity for DNA sequences and reducing off-target effects. A key strategy involves modifying the core structure of this compound A, a bicyclic octadepsipeptide. d-nb.infonih.gov
One approach is to replace the natural quinoxaline (B1680401) chromophores with other aromatic systems or nucleobases to alter DNA binding specificity. nih.govresearchgate.net For example, replacing the quinoxaline moieties with nucleobases can shift the binding mode from bisintercalation in the minor groove to recognition of the major groove. nih.govresearchgate.net The rigid depsipeptide backbone of this compound serves as a scaffold to present these new recognition elements. nih.govresearchgate.net
Researchers have synthesized various analogs, including those with modified aromatic chromophores and altered peptide cores. rsc.orgnih.gov For instance, the des-N-tetramethyl analog of this compound A, known as TANDEM, has been synthesized and shown to bind preferentially to different DNA sequences compared to this compound A. d-nb.inforsc.org Another example is the creation of a bisacridinyl analog, where two aminoacridine chromophores are linked to the this compound backbone, resulting in a potent DNA bisintercalator. nih.gov Chemo-enzymatic synthesis approaches, which utilize enzymes from the biosynthetic pathway like the thioesterase domain for macrocyclization, are also being explored to create diverse analogs. oup.com
These synthetic and semi-synthetic strategies allow for the systematic modification of the this compound scaffold to develop next-generation analogs with tailored properties for specific therapeutic applications. rsc.orgoup.com
Molecular Basis of Resistance Mechanisms in this compound-Targeted Organisms
Understanding the molecular basis of resistance to this compound is crucial for developing strategies to overcome it. Bacteria have evolved several general mechanisms to resist antibiotics, including altering the drug's target, inactivating the drug, or reducing its intracellular concentration through efflux pumps. bath.ac.ukeurekaselect.commicrobiologyclass.netgeneticsmr.orgnih.gov
In the context of this compound and related quinoxaline antibiotics, which function by intercalating into DNA, altering the target DNA itself is an unlikely resistance mechanism. bath.ac.uk More probable mechanisms involve drug modification or efflux. The biosynthetic gene clusters of some antibiotic-producing organisms, including those that produce compounds similar to this compound, often contain self-resistance genes. researchgate.net For example, the echinomycin biosynthetic gene cluster includes ecm16, a gene that confers resistance, and its absence impairs the growth of the producing organism. tandfonline.com
In Streptomyces species, a common resistance mechanism against DNA intercalators involves ABC transporters that act as efflux pumps. researchgate.net The this compound biosynthetic gene cluster in S. triostinicus contains a gene, trsM, which is homologous to UvrA, a protein involved in DNA repair. This suggests a potential role in protecting the organism from its own DNA-damaging product. researchgate.net Furthermore, resistance to thiostrepton (B1681307), an antibiotic that targets the ribosome, is conferred by the tsr gene, which encodes an RNA methyltransferase that modifies the ribosomal RNA target. nih.govuniprot.org While thiostrepton has a different target than this compound, this highlights the diverse enzymatic strategies bacteria employ for self-protection.
The primary mechanisms of resistance in target organisms likely involve preventing the drug from reaching its DNA target through efflux pumps or enzymatic modification of the drug itself. nih.govresearchgate.netnih.govmdpi.com
Advanced Computational Modeling for Predictive Design and Mechanistic Understanding
Advanced computational modeling has become an indispensable tool for the predictive design of new this compound analogs and for gaining a deeper mechanistic understanding of their interactions with DNA. sustainability-directory.comatomistica.online These computational approaches allow for the in-silico evaluation of material properties before synthesis, saving significant time and resources. atomistica.online
Molecular dynamics (MD) simulations and other computational techniques are used to study the binding of this compound and its analogs to DNA at an atomic level. tandfonline.comresearchgate.net These studies can elucidate the specific interactions, such as stacking forces between the quinoxaline chromophores and DNA base pairs, and hydrogen bonding between the peptide backbone and the DNA grooves, which are crucial for binding affinity and sequence selectivity. rsc.org For instance, computational studies have been used to rationalize the preference of this compound A for CpG steps in DNA and how modifications to the peptide backbone, as in TANDEM, alter this selectivity. rsc.org
These models can predict how changes in the chemical structure of this compound will affect its DNA binding properties. oup.com This predictive power is essential for the rational design of new analogs with enhanced specificity or novel binding modes. oup.com By integrating artificial intelligence and machine learning with mechanistic modeling, researchers can develop more comprehensive and predictive models for drug discovery. nih.gov This integrated approach can help model complex biological systems, estimate parameters that are difficult to measure experimentally, and create surrogate models to reduce computational costs. nih.gov
The use of advanced computational modeling allows for high-throughput screening of virtual compound libraries, accelerating the discovery of novel this compound-based therapeutics. sustainability-directory.comtechscience.com
Exploration of New Molecular Targets and Interaction Modes
While DNA is the primary and well-established molecular target for this compound A, research is expanding to explore new potential targets and alternative modes of interaction. d-nb.infoontosight.ai this compound A's ability to bisintercalate into the DNA double helix effectively blocks transcription and replication, leading to its antibiotic and cytotoxic effects. nih.gov
Efforts in rational design have focused on modifying the this compound scaffold to change its interaction with DNA. By replacing the intercalating quinoxaline moieties with nucleobases, researchers have successfully created analogs that are designed to bind in the major groove of DNA, a significant shift from the natural compound's minor groove intercalation. nih.govresearchgate.net This demonstrates the potential to retarget this compound-based molecules to different regions or structures within the DNA.
Beyond DNA, the rigid cyclic peptide backbone of this compound serves as a versatile template for presenting various functional groups. d-nb.inforesearchgate.net This has led to the development of hybrid molecules where a this compound analog is functionalized with a metal-binding ligand system. nih.gov Such constructs can bring transition metal ions into close proximity with double-stranded DNA, creating a molecule with dual functions: DNA binding and metal coordination. nih.gov
Furthermore, analogs of this compound have shown inhibitory effects on Hypoxia-Inducible Factor 1 (HIF-1), a key protein in tumor progression. rsc.org Specifically, this compound A and some of its analogs were found to inhibit not only the DNA binding of HIF-1 but also the accumulation of the HIF-1α protein. rsc.org This suggests that this compound derivatives may have molecular targets beyond direct DNA interaction, potentially interfering with protein-protein interactions or protein stability pathways. The exploration of these new targets and interaction modes opens up novel therapeutic avenues for this compound-based compounds. researchgate.netub.edu
常见问题
Q. What are the key structural features of triostin A that enable its bisintercalation into DNA?
this compound A’s bisintercalation capability arises from its cyclopeptidic scaffold and two quinoxaline chromophores, which insert between DNA base pairs. The molecule’s cyclic structure and cross-linked disulfide bonds stabilize its interaction with the DNA minor groove. Experimental studies using X-ray crystallography revealed that this compound A induces a "bent" DNA conformation, facilitating strong binding . Modifications to the chromophores (e.g., nucleobase substitutions) alter binding specificity and affinity, as shown in synthetic analogs .
Q. How is this compound A synthesized, and what modifications have been made to enhance its DNA-binding properties?
this compound A is synthesized via solid-phase peptide synthesis, incorporating D- and L-amino acids to form its cyclopeptidic backbone. Quinoxaline moieties are introduced through amide coupling . Modifications such as replacing quinoxalines with nucleobases (e.g., adenine or thymine analogs) have been explored to improve sequence-specific DNA recognition. These analogs retain bisintercalation but exhibit altered binding kinetics, as demonstrated in UV-Vis and fluorescence quenching assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data regarding this compound A’s DNA-binding modes?
Discrepancies in crystallographic studies (e.g., space group assignments or base-pair distortions) require multi-method validation. For instance, synchrotron-derived datasets at 1.4 Å resolution resolved ambiguities in unit cell parameters for this compound-DNA complexes by comparing Rint values across space groups (C2 vs. F222) . Additionally, molecular dynamics simulations can reconcile static crystal structures with dynamic binding behavior observed in solution-phase studies .
Q. What methodological considerations are critical when designing in vitro experiments to study this compound’s effects on DNA conformation?
Key factors include:
- Buffer conditions : High ionic strength (≥150 mM NaCl) mimics physiological environments and prevents nonspecific binding .
- DNA sequence selection : Palindromic sequences (e.g., CpG sites) enhance bisintercalation specificity, as shown in electrophoretic mobility shift assays .
- Control experiments : Use of non-intercalating agents (e.g., distamycin) helps isolate this compound-specific effects on DNA topology .
Q. How can researchers leverage the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses about this compound’s mechanisms?
- Feasible : Design experiments using accessible techniques (e.g., circular dichroism for studying DNA conformational changes).
- Novel : Investigate understudied analogs (e.g., nucleobase-functionalized this compound) to explore new binding modes .
- Relevant : Link findings to broader biomedical contexts, such as this compound’s potential as a template for anticancer agents . This framework ensures hypotheses are grounded in practical and impactful research goals .
Q. What strategies mitigate biases when analyzing conflicting data on this compound’s intercalation kinetics?
- Triangulation : Combine isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and computational modeling to cross-validate binding constants .
- Blinded analysis : Independent verification of crystallographic data reduces confirmation bias, as practiced in studies comparing this compound A and echinomycin .
- Replication : Reproduce key experiments across labs to control for technical variability .
Methodological Guidance
Q. How should researchers structure a manuscript on this compound’s structure-activity relationships to meet journal standards?
Follow the IMRaD (Introduction, Methods, Results, Discussion) format:
- Introduction : Highlight gaps in understanding this compound’s chromophore-DNA interactions .
- Methods : Detail synthetic protocols (e.g., Fmoc chemistry for cyclopeptides) and crystallographic parameters (e.g., wavelength, resolution) .
- Results : Use tables to compare binding affinities (Kd) of this compound analogs .
- Discussion : Address discrepancies with prior studies (e.g., variable base-pair distortions) and propose mechanistic models .
Q. What statistical approaches are appropriate for quantifying this compound-induced DNA conformational changes?
- Principal component analysis (PCA) : Reduces dimensionality in MD simulation datasets to identify dominant DNA bending modes .
- Chi-square tests : Compare observed vs. expected distributions of intercalation sites in gel electrophoresis assays .
- Error-weighted refinement : Improves accuracy in crystallographic data interpretation, as applied to this compound-DNA complexes .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility in this compound analog synthesis?
- Detailed protocols : Report reaction yields, purification methods (e.g., HPLC gradients), and characterization data (e.g., HRMS, <sup>1</sup>H/<sup>13</sup>C NMR) .
- Open data : Deposit crystallographic coordinates in the Protein Data Bank (PDB) and raw spectral data in repositories like Zenodo .
Q. What ethical considerations apply when studying this compound’s biochemical effects?
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